molecular formula C21H25ClO6 B1456971 Dapagliflozin C2 Epimer CAS No. 2133407-75-5

Dapagliflozin C2 Epimer

Cat. No.: B1456971
CAS No.: 2133407-75-5
M. Wt: 408.9 g/mol
InChI Key: JVHXJTBJCFBINQ-MJCUULBUSA-N
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Description

Dapagliflozin C2 Epimer is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Dapagliflozin is primarily used to manage type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine . The C-2 epimer of dapagliflozin is a stereoisomer, differing in the spatial arrangement of atoms around the second carbon atom.

Mechanism of Action

Target of Action

Dapagliflozin C-2 Epimer primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is predominantly located in the proximal tubule of the nephron in the kidneys . This transporter is responsible for mediating approximately 90% of glucose reabsorption in the kidneys .

Mode of Action

Dapagliflozin C-2 Epimer, as an SGLT2 inhibitor, works by inhibiting glucose reabsorption in the proximal tubule of the nephron . By inhibiting SGLT2, it allows for glucose to be excreted in the urine . This excretion allows for better glycemic control in patients with type 2 diabetes mellitus .

Biochemical Pathways

The inhibition of SGLT2 by Dapagliflozin C-2 Epimer affects the glucose metabolism pathway . It reduces renal glucose reabsorption, leading to urinary glucose excretion . This results in a decrease in blood glucose levels, which is beneficial for patients with type 2 diabetes mellitus .

Pharmacokinetics

Dapagliflozin C-2 Epimer is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . Dapagliflozin C-2 Epimer has extensive extravascular distribution with a mean volume of distribution of 118 L . It is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered dapagliflozin 10 mg was 12.9 hours .

Result of Action

The primary result of Dapagliflozin C-2 Epimer’s action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By inhibiting glucose reabsorption and promoting urinary glucose excretion, it helps to lower blood glucose levels . This can lead to weight loss and an overall improvement in the management of type 2 diabetes mellitus .

Action Environment

The action of Dapagliflozin C-2 Epimer is influenced by several environmental factors. For instance, its pharmacodynamic changes are dependent on plasma glucose and renal function . Decreases in urinary glucose excretion were observed due to the lower filtered load (plasma glucose × glomerular filtration rate) in healthy volunteers compared to subjects with type 2 diabetes mellitus . Additionally, patients with severe renal or hepatic impairment show higher systemic exposure to Dapagliflozin C-2 Epimer .

Biochemical Analysis

Biochemical Properties

Dapagliflozin C-2 Epimer plays a significant role in biochemical reactions by inhibiting the SGLT2 protein, which is predominantly expressed in the proximal tubules of the kidneys. This inhibition reduces renal glucose reabsorption, leading to increased urinary glucose excretion. The compound interacts with several biomolecules, including sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, metalloprotease-like decysin-1, and apolipoprotein A-IV . These interactions contribute to its multifaceted effects on glucose metabolism and other metabolic pathways.

Cellular Effects

Dapagliflozin C-2 Epimer influences various cellular processes, including glucose metabolism, cell signaling pathways, and gene expression. It has been shown to decrease levels of complement C3, fibronectin, afamin, attractin, xanthine, and uric acid . These changes can affect cellular metabolism and signaling pathways, potentially leading to improved cardiovascular and renal outcomes in patients with type 2 diabetes. Additionally, the compound has been observed to modulate the expression of genes involved in glucose and lipid metabolism.

Molecular Mechanism

At the molecular level, Dapagliflozin C-2 Epimer exerts its effects primarily through the inhibition of the SGLT2 protein. This inhibition prevents the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine . The compound also influences other molecular pathways, including the reduction of systemic inflammation markers such as C-reactive protein and interleukin-1β . These effects are mediated through binding interactions with specific biomolecules and modulation of gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dapagliflozin C-2 Epimer have been observed to change over time. Studies have shown that the compound remains stable and effective over extended periods, with significant reductions in systemic inflammation and improvements in cardiovascular outcomes observed after 12 months of treatment

Dosage Effects in Animal Models

The effects of Dapagliflozin C-2 Epimer vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to increased urinary glucose excretion and improved glycemic control . At very high doses, there may be potential toxic or adverse effects, including renal and hepatic impairment . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Dapagliflozin C-2 Epimer is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . The compound interacts with enzymes such as uridine diphosphate-glucuronosyltransferase-1A9, which is involved in its metabolism in the liver and kidneys . These interactions can influence metabolic flux and metabolite levels, contributing to its overall therapeutic effects.

Transport and Distribution

Within cells and tissues, Dapagliflozin C-2 Epimer is transported and distributed through various mechanisms. It is a weak substrate for the permeability glycoprotein (P-gp) transporter, which influences its distribution and accumulation in different tissues . The compound’s transport and distribution are essential for its efficacy and safety in clinical applications.

Subcellular Localization

Dapagliflozin C-2 Epimer’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the proximal tubules of the kidneys, where it exerts its inhibitory effects on the SGLT2 protein . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.

Preparation Methods

The synthesis of dapagliflozin and its epimers involves several steps. One common method includes the protection of gluconolactone with trimethylsilyl, followed by treatment with aryl lithium to form the desired aryl glucoside. This intermediate undergoes acetylation and subsequent reduction to yield dapagliflozin . The C-2 epimer can be synthesized through similar routes, with specific conditions adjusted to favor the formation of the epimeric product .

Chemical Reactions Analysis

Dapagliflozin C2 Epimer undergoes various chemical reactions, including:

Scientific Research Applications

Dapagliflozin C2 Epimer has several scientific research applications:

Comparison with Similar Compounds

Dapagliflozin C2 Epimer can be compared with other SGLT2 inhibitors such as:

  • Canagliflozin
  • Empagliflozin
  • Ertugliflozin
  • Ipragliflozin

These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles. This compound is unique due to its specific stereochemistry, which may influence its interaction with biological targets and its overall efficacy .

Properties

IUPAC Name

(2S,3S,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXJTBJCFBINQ-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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